[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride
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Overview
Description
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride is a complex organic compound that features both oxazole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzothiophene intermediates, followed by their coupling through a series of reactions.
Oxazole Synthesis: The oxazole ring can be synthesized via cyclodehydration of 2-amino-2-oxazolines or by the reaction of α-haloketones with nitriles.
Benzothiophene Synthesis: Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce oxazoline or oxazolidine derivatives.
Scientific Research Applications
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole share the oxazole ring structure.
Benzothiophene Derivatives: Compounds such as 2-methylbenzothiophene share the benzothiophene core.
Uniqueness
[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of oxazole and benzothiophene moieties in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H21ClN2OS |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-N-[(3-methyl-1-benzothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-4-17-19-12(3)14(20-17)9-18-10-16-11(2)13-7-5-6-8-15(13)21-16;/h5-8,18H,4,9-10H2,1-3H3;1H |
InChI Key |
IYMWYBPPWCEDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)CNCC2=C(C3=CC=CC=C3S2)C)C.Cl |
Origin of Product |
United States |
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